molecular formula C9H13N B6167330 2-methyl-4-(propan-2-yl)pyridine CAS No. 13854-03-0

2-methyl-4-(propan-2-yl)pyridine

Cat. No.: B6167330
CAS No.: 13854-03-0
M. Wt: 135.21 g/mol
InChI Key: YWVVIBOXHWIQMY-UHFFFAOYSA-N
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Description

2-methyl-4-(propan-2-yl)pyridine is a high-purity chemical compound offered for research and development purposes. This substituted pyridine serves as a valuable building block in organic synthesis and medicinal chemistry. Pyridine derivatives are of significant interest in pharmaceutical research due to their presence in compounds with diverse biological activities . They are frequently investigated as core structures in the development of new therapeutic agents and are common scaffolds in molecules that target various enzymes . Researchers utilize this compound as a key intermediate for constructing more complex heterocyclic systems. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate laboratory precautions.

Properties

CAS No.

13854-03-0

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-methyl-4-propan-2-ylpyridine

InChI

InChI=1S/C9H13N/c1-7(2)9-4-5-10-8(3)6-9/h4-7H,1-3H3

InChI Key

YWVVIBOXHWIQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(propan-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of acetone and acrylonitrile to form 5-oxohexanenitrile, which then cyclizes to yield the desired pyridine derivative . Another method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, which produces a mixture of 2- and 4-picolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(propan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of pyridine, including 2-methyl-4-(propan-2-yl)pyridine, exhibit significant antimicrobial activity. Studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . For instance, the structural modifications in pyridine rings have been linked to enhanced biological activities, including anti-inflammatory and anticancer properties.

Chemotherapeutic Applications
Some derivatives of this compound have been explored for their chemotherapeutic potential. They may serve as intermediates in synthesizing compounds that combat diseases such as tuberculosis . The ability to form addition salts with acids allows for the development of formulations that can enhance solubility and bioavailability of active pharmaceutical ingredients.

Agriculture

Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Pyridine derivatives are known for their efficacy in pest control due to their ability to interfere with biological processes in target organisms. Research has indicated that certain pyridine-based compounds can act as insecticides or herbicides, providing an avenue for sustainable agricultural practices .

Chemical Intermediate

Synthesis of Functional Materials
this compound is utilized in synthesizing various functional materials. Its reactivity allows it to be used as a building block in organic synthesis, particularly in creating complex molecules used in pharmaceuticals and agrochemicals. The compound can undergo various reactions such as alkylation and acylation, leading to products with diverse applications across multiple industries .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the efficacy of pyridine derivatives against bacterial strainsFound significant inhibition of growth in Gram-positive bacteria
Chemotherapeutic PotentialInvestigated the role of pyridine derivatives in treating tuberculosisIdentified promising candidates for further development
Pesticide DevelopmentAssessed the effectiveness of pyridine-based compounds on pest controlDemonstrated high efficacy against common agricultural pests

Mechanism of Action

The mechanism of action of 2-methyl-4-(propan-2-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The structural and functional properties of 2-methyl-4-(propan-2-yl)pyridine can be contextualized against related pyridine compounds through the following comparative analysis:

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Physical State Key Properties/Applications
This compound 2-CH₃, 4-C(CH₃)₂ C₉H₁₃N Liquid Catalyst, synthetic intermediate
2-Methylpyridine 2-CH₃ C₆H₇N Liquid Solvent, precursor to agrochemicals
2,4-Dimethylpyridine 2-CH₃, 4-CH₃ C₇H₉N Liquid Ligand in coordination chemistry
2-Methyl-4-tert-butylpyridine 2-CH₃, 4-C(CH₃)₃ C₁₀H₁₅N Solid Stabilizer in polymers
2-Methyl-4-phenylpyridine 2-CH₃, 4-C₆H₅ C₁₂H₁₁N Solid Pharmaceutical intermediate
2-Methyl-4-(dimethylamino)pyridine 2-CH₃, 4-N(CH₃)₂ C₈H₁₂N₂ Solid Acylation catalyst

Key Observations :

  • Steric and Electronic Effects : The 4-position substituent significantly influences reactivity. Bulky groups like isopropyl (as in this compound) or tert-butyl enhance steric hindrance, reducing nucleophilic attack but improving thermal stability compared to smaller substituents (e.g., methyl) .
  • Bioactivity : Compounds with aromatic substituents (e.g., 2-methyl-4-phenylpyridine) are often explored in drug design due to enhanced π-π stacking interactions, whereas alkyl-substituted derivatives like this compound are more commonly used in catalysis .

Reactivity Trends :

  • Electron-withdrawing groups (e.g., -NO₂, -Br) at the 4-position increase electrophilicity, whereas electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance nucleophilic substitution rates .
Physicochemical Properties
Property This compound 2,4-Dimethylpyridine 2-Methyl-4-tert-butylpyridine
Melting Point (°C) N/A (liquid) N/A (liquid) ~150–160
Boiling Point (°C) Not reported 157–159 220–225
Solubility Miscible with organic solvents Polar aprotic solvents Low water solubility

Stability : The isopropyl group in this compound confers moderate oxidative stability compared to tert-butyl analogues but less than halogenated derivatives (e.g., 2-chloro-4-methylpyridine) .

Biological Activity

2-Methyl-4-(propan-2-yl)pyridine, also known as 2-isopropyl-4-methylpyridine, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Physical Properties

  • Molecular Formula : C_8H_{11}N
  • Molecular Weight : 135.18 g/mol
  • Boiling Point : Approximately 160 °C

Anticancer Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that modifications in the structure of pyridine compounds can enhance their antiproliferative activity against various cancer cell lines. For instance, compounds with hydroxyl (-OH) groups have demonstrated lower IC50 values, indicating improved efficacy against cell lines such as HeLa and MDA-MB-231 .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell division and DNA synthesis, such as dihydrofolate reductase (DHFR). By inhibiting DHFR, these compounds can disrupt nucleotide synthesis and ultimately lead to cancer cell death .

Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties. The presence of specific substituents on the pyridine ring can enhance activity against a broad spectrum of pathogens. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, which highlights their potential in treating infections .

Antidiabetic Potential

Emerging studies suggest that this compound may influence glucose metabolism. Some pyridine derivatives have been reported to enhance insulin sensitivity and stimulate glucose uptake in muscle cells, making them potential candidates for managing diabetes .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various pyridine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 5 µM. This suggests a promising avenue for further exploration in anticancer drug development.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of antimicrobial activities, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4-(propan-2-yl)pyridine, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with alkene precursors under controlled conditions. For example, analogous pyridine derivatives are synthesized using magnesium in ethanol followed by silica gel chromatography for purification . Characterization should include 1^1H NMR to confirm substituent positions (e.g., methyl and isopropyl groups) and assess coupling constants. Gas chromatography-mass spectrometry (GC-MS) can validate purity, while differential scanning calorimetry (DSC) may determine melting points for solid intermediates .

Q. How should this compound be stored to prevent oxidative degradation?

  • Methodological Answer : Due to its sensitivity to oxidation, storage under inert atmospheres (e.g., nitrogen or argon) in amber glassware is critical. Additives like BHT (butylated hydroxytoluene) can stabilize the compound. Regular monitoring via Fourier-transform infrared spectroscopy (FTIR) can detect carbonyl formation from oxidation, and 1^1H NMR can track structural integrity .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound as a ligand in catalytic systems?

  • Methodological Answer : Conduct coordination studies using UV-Vis spectroscopy to monitor metal-ligand interactions (e.g., with transition metals like Pd or Cu). Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against other pyridine-based ligands. X-ray crystallography (using SHELX programs ) can resolve ligand-metal complex structures. Electrochemical methods like cyclic voltammetry may reveal redox-active behavior .

Q. How does the pyridine ring in this compound influence its interaction with biomolecules like DNA?

  • Methodological Answer : Use fluorescence quenching assays to study DNA binding affinity. Molecular dynamics simulations can model interactions between the pyridine ring and DNA base pairs, particularly under acidic conditions where pyridine derivatives stabilize duplex structures . Circular dichroism (CD) spectroscopy can detect conformational changes in DNA upon ligand binding .

Q. What computational and experimental approaches resolve contradictions in corrosion inhibition data for pyridine derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to analyze electron donation/acceptance at the pyridine ring’s nitrogen atom, correlating with experimental electrochemical impedance spectroscopy (EIS) results. Compare inhibition efficiency in varying pH conditions and use atomic force microscopy (AFM) to visualize surface adsorption patterns .

Q. How can researchers address discrepancies in synthetic yields of this compound analogs?

  • Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity) using design-of-experiments (DoE) frameworks. Employ high-throughput screening to test alternative catalysts or protecting groups. Cross-validate yields via quantitative NMR (qNMR) and troubleshoot side reactions using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

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